Des(methylpiperazinyl) sildenafil acid
Overview
Description
Des(methylpiperazinyl) sildenafil acid is a chemical compound with the molecular formula C17H20N4O5S. It is a derivative of sildenafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor used primarily for the treatment of erectile dysfunction. This compound is characterized by the presence of a benzenesulfonic acid moiety and a pyrazolo[4,3-d]pyrimidin-5-yl group, which are crucial for its biological activity .
Mechanism of Action
Target of Action
Des(methylpiperazinyl) sildenafil acid, also known as Demethylpiperazinyl Sildenafil Sulfonic Acid, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and vascular smooth muscle relaxation .
Mode of Action
This compound acts as a potent selective, reversible inhibitor of PDE5 . By inhibiting PDE5, it potentiates endogenous increases in cGMP, leading to enhanced vasodilation and smooth muscle relaxation . This action is particularly significant in the corpus cavernosum of the penis, where PDE5 is found in high concentrations .
Biochemical Analysis
Biochemical Properties
Des(methylpiperazinyl) sildenafil acid, like sildenafil, is likely to interact with the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP) . This interaction could potentially influence various biochemical reactions within the cell.
Cellular Effects
It is known that sildenafil and its metabolites can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior . It is plausible that this compound could have similar effects.
Molecular Mechanism
The molecular mechanism of this compound is likely to involve binding interactions with biomolecules such as PDE5, leading to changes in enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that sildenafil gradually decreases over a few hours after administration . Similar temporal effects could be expected for this compound.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on sildenafil have shown that its effects can vary with different dosages .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as sildenafil, which is metabolized primarily by the liver enzyme CYP3A4, and to a lesser extent, CYP2C9 . The primary metabolite of sildenafil is N-desmethyl sildenafil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of des(methylpiperazinyl) sildenafil acid involves several steps, starting from commercially available precursors. One common method includes the cyclization of a bis-amide intermediate using polyphosphoric acid at elevated temperatures . Another approach involves the use of arylacetic acid as an acyl source, with potassium persulfate (K2S2O8) as an oxidant in an aqueous medium . These methods ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically employs high-performance liquid chromatography (HPLC) for purification. The process involves flash chromatography followed by preparative HPLC to isolate and purify the compound from reaction mixtures . This ensures that the product meets the stringent quality standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Des(methylpiperazinyl) sildenafil acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonic acid moiety, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Des(methylpiperazinyl) sildenafil acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound, used for treating erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Another PDE-5 inhibitor with a longer duration of action.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness
Des(methylpiperazinyl) sildenafil acid is unique due to its specific structural modifications, which result in distinct pharmacological properties. Unlike sildenafil, it has a benzenesulfonic acid moiety instead of an N-methylpiperazinyl group, leading to different interactions with biological targets and potentially unique therapeutic applications .
Properties
IUPAC Name |
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-4-6-12-14-15(21(3)20-12)17(22)19-16(18-14)11-9-10(27(23,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,22)(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFABUTFBIDMPKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357931-55-5 | |
Record name | Des(methylpiperazinyl) sildenafil acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357931555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DES(METHYLPIPERAZINYL) SILDENAFIL ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD449DO1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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